3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique structure, which includes an imidazolidine core substituted with a methoxybenzoyl group and an azetidine moiety. The compound's chemical formula is and it has a molecular weight of 289.29 g/mol. This compound is classified under the category of imidazolidine-2,4-diones, which are known for various biological activities, including potential therapeutic applications in treating neurological disorders and cancers .
The synthesis of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be achieved through several methods, often involving multi-step reactions that include cyclization and acylation processes:
The molecular structure of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can be represented using its chemical formula . Its structural features include:
The compound's structural representation can be visualized using SMILES notation: COc1cccc(C(=O)N2CC(N3C(=O)CNC3=O)C2)c1
, indicating the arrangement of atoms within the molecule .
3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione participates in various chemical reactions that underscore its reactivity:
The mechanism of action for 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is primarily linked to its interaction with biological targets such as enzymes or receptors in the central nervous system:
The physical and chemical properties of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione are critical for understanding its behavior in biological systems:
The potential applications of 3-[1-(3-Methoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione span across various fields:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7